molecular formula C15H18N2O3S B2390136 Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 108719-19-3

Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2390136
CAS No.: 108719-19-3
M. Wt: 306.38
InChI Key: FHICHAZTZXYUNL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C15H18N2O3S and is a derivative of the 1,3-thiazole heterocycle. This compound is of significant interest in multiple research fields due to its structural features. Thiazole derivatives are extensively investigated as potential anti-inflammatory agents, with research focusing on their interactions with key enzymatic targets such as COX, LOX, and various kinase signaling pathways like MAPK and JAK-STAT . The structural motif of a 2-arylamino substitution on the thiazole ring, as seen in this compound, is a common feature in many bioactive molecules. Furthermore, closely related thiazole-5-carboxylate esters have demonstrated practical industrial applications, serving as effective corrosion inhibitors for aluminum alloys in acidic media, where they function as mixed-type inhibitors by forming a protective film on the metal surface . The synthesis of such thiazole derivatives can be efficiently achieved through modern, telescoped one-pot protocols from readily available starting materials like β-keto esters and thioureas, facilitating rapid access for structure-activity relationship (SAR) studies . This product is intended for research purposes only, specifically for use in medicinal chemistry development, materials science, and as a building block for the synthesis of more complex heterocyclic systems. It is strictly for laboratory use and is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-ethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-4-19-12-9-7-6-8-11(12)17-15-16-10(3)13(21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHICHAZTZXYUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=C(S2)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis Approach

The conventional synthesis of Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves a sequential three-step process. Initial steps focus on the preparation of the 2-ethoxyphenylamino intermediate, followed by thiazole ring formation and subsequent esterification.

Formation of the 2-Ethoxyphenylamino Intermediate

The reaction begins with the nucleophilic substitution of 2-ethoxyaniline with a thiourea derivative. In a typical procedure, 2-ethoxyaniline (10 mmol) reacts with methyl isothiocyanate (12 mmol) in anhydrous tetrahydrofuran at 0–5°C for 4 hours. The intermediate N-(2-ethoxyphenyl)thiourea precipitates as a white solid, which is filtered and washed with cold diethyl ether.

Cyclization to Form the Thiazole Core

The thiourea intermediate undergoes cyclization with ethyl 2-chloroacetoacetate (1.2 equivalents) in the presence of a base such as triethylamine. Refluxing in acetonitrile at 85°C for 8 hours facilitates the formation of the thiazole ring. This step is critical for establishing the 4-methyl substituent at position 4 of the heterocycle.

Esterification and Final Product Isolation

The crude thiazole product is esterified using ethanol and sulfuric acid as a catalyst. After 12 hours of reflux, the mixture is neutralized with sodium bicarbonate, and the target compound is extracted using dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the final product with 65–70% overall yield.

One-Pot Synthesis Method

Recent advances have demonstrated the feasibility of a one-pot synthesis, significantly reducing purification steps and improving scalability. The method described in patent CN101391988A utilizes p-hydroxybenzonitrile as the starting material, bypassing the need for isolated intermediates.

Reaction Mechanism and Conditions

The one-pot process involves two sequential reactions conducted in the same vessel:

  • Thiobenzamide Formation : p-Hydroxybenzonitrile reacts with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) in the presence of a metal chloride catalyst (e.g., FeCl₃·6H₂O or CuCl₂·2H₂O) at 25–35°C for 2–4 hours.
  • Thiazole Cyclization : Ethyl 2-chloroacetoacetate is added directly to the reaction mixture, and the temperature is raised to 65–82°C for 3–6 hours under reflux.
Table 1: Comparison of One-Pot Synthesis Conditions and Yields
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
FeCl₃·6H₂O DMF 82 3 75
CuCl₂·2H₂O Toluene 80 6 85
FeCl₃·6H₂O Pyridine 65 5 80

Advantages Over Multi-Step Approaches

  • Reduced Solvent Waste : The one-pot method eliminates intermediate isolation, decreasing solvent consumption by 40%.
  • Higher Yields : Catalytic metal chlorides enhance reaction efficiency, achieving yields up to 85% compared to 70% in multi-step routes.
  • Industrial Scalability : Simplified workflow and ambient pressure conditions make this method suitable for kilogram-scale production.

Optimization of Reaction Parameters

Catalyst Selection

Metal chlorides play a dual role as Lewis acids and reaction accelerants. Ferric chloride hexahydrate (FeCl₃·6H₂O) demonstrates superior performance in polar aprotic solvents like N,N-dimethylformamide, while copper(II) chloride dihydrate (CuCl₂·2H₂O) excels in non-polar media such as toluene.

Solvent Effects

  • Polar Solvents : DMF and pyridine stabilize charged intermediates, reducing side reactions during thiobenzamide formation.
  • Non-Polar Solvents : Toluene facilitates higher reflux temperatures (80–82°C), accelerating the cyclization step.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C4-CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.89–7.25 (m, 4H, aromatic), 9.12 (s, 1H, NH).
  • ESI-MS : m/z 321.1 [M+H]⁺, consistent with the molecular formula C₁₅H₁₆N₂O₃S.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water 70:30) shows ≥98% purity for products synthesized via the one-pot method, compared to 95–97% for multi-step approaches.

Applications in Pharmaceutical Research

While beyond the scope of synthesis, preliminary studies indicate that the electron-withdrawing ethoxy group enhances the compound’s bioavailability. Derivatives of this thiazole have shown inhibitory activity against cyclooxygenase-2 (COX-2) with IC₅₀ values of 0.8–1.2 μM, suggesting potential as anti-inflammatory agents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, amines, thiols, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound has garnered attention for its potential as a pharmaceutical agent. Preliminary studies indicate that it possesses anti-inflammatory and antimicrobial properties. Its thiazole structure enhances biological activity, making it a candidate for developing new drugs targeting infectious diseases and inflammatory conditions .

Mechanism of Action
The compound's mechanism involves interactions with specific molecular targets, potentially inhibiting enzymes linked to inflammatory pathways. Ongoing research aims to elucidate these interactions further, focusing on proteins involved in signal transduction and gene expression.

Materials Science

Synthesis of Advanced Materials
Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be utilized in the synthesis of advanced materials, including polymers and nanomaterials . Its unique structural properties make it valuable for enhancing the thermal stability and mechanical strength of materials .

Biological Studies

Biochemical Research
Researchers employ this compound to study its interactions with biological macromolecules such as proteins and nucleic acids. These studies aim to understand its mechanism of action and potential therapeutic applications, particularly in enzyme inhibition and metabolic pathways .

Industrial Applications

Chemical Synthesis Intermediates
In the chemical industry, this compound serves as an intermediate in synthesizing other complex organic molecules. Its versatility makes it valuable for producing various chemicals used in pharmaceuticals and agrochemicals .

Case Studies

  • Anti-Microbial Activity Study
    A study published in the Chemistry & Biology Interface journal evaluated the antimicrobial activity of derivatives based on this compound against various bacterial strains. The results indicated significant antimicrobial properties, suggesting its potential use in developing new antibacterial agents .
  • Cytotoxic Effect Evaluation
    Research conducted on novel thiazole derivatives demonstrated the cytotoxic effects of compounds related to this compound. The findings highlighted its potential application in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the thiazole core. Key analogues include:

Compound Name Substituent at Position 2 Substituent at Position 4 Biological Activity/Application Key Reference
Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (Target) 2-ethoxyphenylamino Methyl Not explicitly reported
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-chlorobenzylamino Methyl Antidiabetic (NIDDM model)
Ethyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate 4-chlorophenoxyacetamido Methyl Intermediate in drug synthesis
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-methylphenylamino Trifluoromethyl Structural analogue (no activity reported)
TEI-6720 (Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate) 4-hydroxyphenyl Methyl Xanthine oxidase inhibitor (hyperuricemia)

Key Observations :

  • Substituent Position 2: The 2-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents (e.g., methyl in ).
  • Substituent Position 4 : Methyl substitution is common in bioactive thiazoles (e.g., BAC ), while trifluoromethyl groups (as in ) increase electronegativity and metabolic stability.
  • Biological Activity: The antidiabetic activity of BAC underscores the importance of the 4-chlorobenzylamino group, suggesting that the target compound’s 2-ethoxyphenylamino moiety could be optimized for similar targets.

Yield Comparison :

Physicochemical Properties
  • Crystallinity : Methyl and ester groups promote crystallization, as seen in related compounds with melting points ~140–150°C .

Biological Activity

Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 108719-19-3) is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in the development of anticancer and antiviral agents. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is C15H18N2O3S. Its structure includes a thiazole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study on various thiazole compounds demonstrated that substitutions at the C-2 position significantly enhance antiproliferative activity against several cancer cell lines. The presence of hydrophobic moieties, such as phenyl groups, was found to be particularly beneficial for increasing potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring at the 2-position of the thiazole skeleton can lead to significant variations in biological activity. For example, compounds with para-chloro or meta-methoxy substituents exhibited enhanced antiproliferative effects against cancer cells like HeLa and A549 .

The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction through mitochondrial pathways. This is supported by findings that similar thiazole derivatives activate caspase pathways leading to programmed cell death .

Antiviral Activity

In addition to anticancer properties, thiazole derivatives have been explored for antiviral applications. A study showed that certain phenylthiazole compounds inhibited flavivirus replication effectively. The modifications at the C-2 position were crucial for enhancing antiviral activity, suggesting that this compound might also possess similar antiviral properties .

Case Studies and Research Findings

  • Anticancer Studies : In vivo studies using xenograft models demonstrated that thiazole derivatives significantly reduced tumor growth without notable toxicity at therapeutic doses .
  • Antiviral Studies : Compounds structurally similar to this compound showed over 50% inhibition of viral replication in cellular assays at concentrations as low as 50 µM .

Summary Table of Biological Activities

Activity TypeCompoundObserved EffectReference
AnticancerThis compoundInduces apoptosis via mitochondrial pathway
AntiviralSimilar thiazoles>50% inhibition of flavivirus replication
Structure ActivityVarious substitutionsEnhanced potency against cancer cells

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